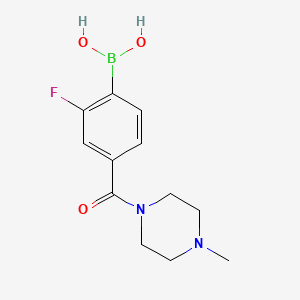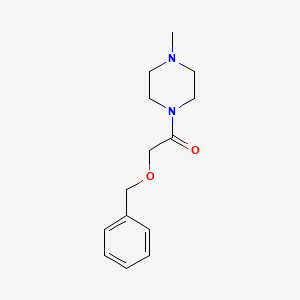
Tert-butyl ((5-bromo-1,3,4-thiadiazol-2-YL)methyl)carbamate
Vue d'ensemble
Description
Tert-butyl ((5-bromo-1,3,4-thiadiazol-2-YL)methyl)carbamate is a chemical compound with a molecular weight of 391.29 . It is a derivative of 1,3,4-thiadiazole . The compound is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of similar compounds like 2-Amino-5-tert-butyl-1,3,4-thiadiazole has been analyzed . The molecular weight of this compound is 157.237 . The InChI code for this compound is 1S/C6H11N3S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3, (H2,7,9) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been studied. For example, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .Applications De Recherche Scientifique
Organic Materials and Photoluminescence
Tert-butyl groups introduced to carbazole rings, as seen in the synthesis of compounds like 4,7-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)benzo[c][1,2,5]thiadiazole (CBTD2), demonstrate significant potential in organic materials, particularly in organic light-emitting diodes (OLEDs). CBTD2 exhibited excellent photoluminescence properties, making it a promising candidate for OLED applications. This compound showed a high photoluminescence quantum yield in both solution and solid-state, alongside favorable electrochemical properties for light emission. The application of such tert-butyl carbazole derivatives in OLEDs reflects the importance of structural modifications in developing efficient photoluminescent materials (Rybakiewicz et al., 2020).
Antimicrobial Activity
The synthesis of carbamate derivatives from tert-butyl carbazate has led to the development of compounds with notable antimicrobial properties. For instance, the reaction of tert-butyl carbazate with various reagents produced derivatives exhibiting antibacterial and antifungal activities. This highlights the carbamate moiety's role in enhancing the antimicrobial efficacy of synthesized compounds. These activities suggest the potential of such derivatives in addressing microbial resistance and developing new antimicrobial agents (Ghoneim & Mohamed, 2013).
Biological Activity and Peptidomimetics
Thiadiazole derivatives, including those related to tert-butyl ((5-bromo-1,3,4-thiadiazol-2-YL)methyl)carbamate, have been synthesized and evaluated for their biological activities. These derivatives have shown a range of activities, such as antiproliferative effects against cancer cell lines. The design and synthesis of thiadiazole peptidomimetic derivatives demonstrate the compound's versatility and potential in medicinal chemistry for developing therapeutic agents with specific biological activities (Liang et al., 2016).
Synthesis and Chemical Reactions
The compound's utility extends to its reactions with bases, leading to the formation of various derivatives with potential applications in chemical synthesis and drug development. For example, the reaction of this compound with selected bases can result in the formation of thioamides and other derivatives, showcasing the compound's reactivity and potential as a precursor for synthesizing more complex molecules (Remizov et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of Tert-butyl ((5-bromo-1,3,4-thiadiazol-2-YL)methyl)carbamate are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .
Mode of Action
It is believed to interact with its targets through a yet-to-be-determined mechanism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. These properties will determine the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
Ongoing research aims to elucidate these effects and their implications for potential therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2S/c1-8(2,3)14-7(13)10-4-5-11-12-6(9)15-5/h4H2,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMAMLTWNYNACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301132035 | |
| Record name | Carbamic acid, N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1454906-51-4 | |
| Record name | Carbamic acid, N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454906-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




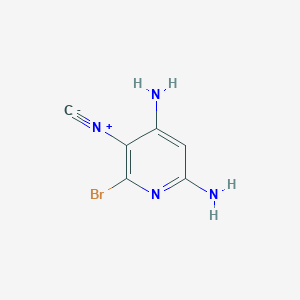

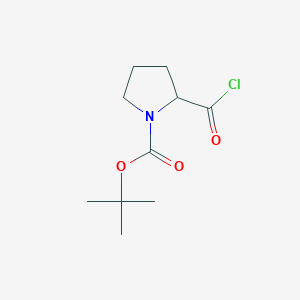
![2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3103916.png)
![2-(tert-Butoxycarbonyl)-7beta-amino-2-aza-5-oxaspiro[3.4]octane](/img/structure/B3103920.png)
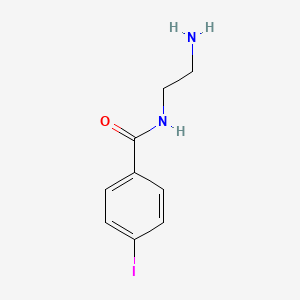
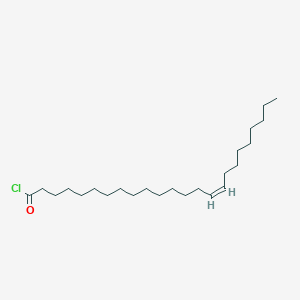

![(S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B3103955.png)

